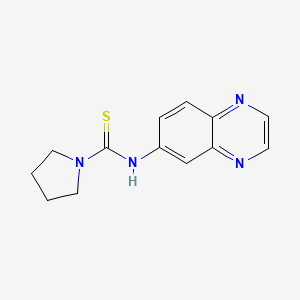
N-(5-iodo-6-methyl-2-pyridinyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-iodo-6-methyl-2-pyridinyl)-2-thiophenecarboxamide, commonly known as IMPY, is a synthetic compound that belongs to the thiophene family. It is a heterocyclic organic compound with a molecular weight of 357.2 g/mol. IMPY is a potent ligand that selectively binds to amyloid-beta (Aβ) fibrils, which are the hallmark of Alzheimer's disease.
Mécanisme D'action
IMPY binds to Aβ fibrils through hydrophobic interactions and hydrogen bonding. This binding results in a conformational change in the Aβ fibrils, which leads to their stabilization and inhibition of further aggregation. IMPY has a high affinity for Aβ fibrils, with a dissociation constant (Kd) in the nanomolar range. This high affinity allows for the detection and quantification of Aβ fibrils in vitro and in vivo.
Biochemical and Physiological Effects:
IMPY has been shown to be a safe and well-tolerated compound in animal studies. It does not exhibit any significant toxicity or adverse effects at therapeutic doses. IMPY has been used to study the biochemical and physiological effects of Aβ fibrils in Alzheimer's disease. It has been shown to inhibit the toxicity of Aβ fibrils on neuronal cells and to reduce the cognitive deficits associated with Alzheimer's disease in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of IMPY is its high affinity for Aβ fibrils, which allows for the detection and quantification of Aβ fibrils in vitro and in vivo. It is a useful tool for studying the aggregation of Aβ peptides and for developing diagnostic imaging agents for Alzheimer's disease. However, the limitations of IMPY include its specificity for Aβ fibrils, which may limit its use in detecting other protein aggregates. Additionally, the synthesis of IMPY is complex and requires specialized equipment and expertise.
Orientations Futures
Future research on IMPY could focus on developing new diagnostic imaging agents for Alzheimer's disease that are more sensitive and specific than current agents. IMPY could also be used to study the role of Aβ fibrils in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, IMPY could be used to develop new therapeutic agents for Alzheimer's disease that target Aβ fibrils. Overall, IMPY has the potential to advance our understanding of the pathogenesis of Alzheimer's disease and to lead to the development of new diagnostic and therapeutic strategies.
Méthodes De Synthèse
IMPY can be synthesized using a multi-step process that involves the reaction of 2-acetylthiophene with 2-bromo-5-iodo-6-methylpyridine. The resulting intermediate is then converted to the final product using a palladium-catalyzed coupling reaction. The purity of the synthesized compound can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
IMPY has been extensively used in scientific research to study the aggregation of Aβ peptides, which is believed to be a key factor in the development of Alzheimer's disease. IMPY is a useful tool for detecting and quantifying Aβ fibrils in vitro and in vivo. It has been used to develop diagnostic imaging agents for Alzheimer's disease, such as 123I-IMPY and 18F-IMPY. These imaging agents can be used to visualize the accumulation of Aβ fibrils in the brain of Alzheimer's disease patients.
Propriétés
IUPAC Name |
N-(5-iodo-6-methylpyridin-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2OS/c1-7-8(12)4-5-10(13-7)14-11(15)9-3-2-6-16-9/h2-6H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKKLFXILACTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CS2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-iodo-6-methylpyridin-2-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide](/img/structure/B5803092.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine](/img/structure/B5803105.png)




![1-[2-(4-methoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5803126.png)




![N-(2-furylmethyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5803179.png)
![tert-butyl 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5803183.png)
